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Introduction
BAY1163877, also known as Rogaratinib, is a potent and selective small-molecule inhibitor of

Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Developed by Bayer, this

orally bioavailable ATP-competitive inhibitor was investigated for the treatment of various

advanced solid tumors.[2][4] Rogaratinib was designed to reversibly occupy the ATP-binding

pocket within the kinase domain of FGFRs, thereby inhibiting receptor autophosphorylation and

downstream signaling pathways crucial for tumor cell proliferation and survival.[1][4] This

technical guide provides a comprehensive timeline of its discovery and development, detailed

experimental protocols from key preclinical studies, and a summary of its activity.

Discovery and Development Timeline
The development of Rogaratinib spans from its initial discovery and preclinical evaluation to a

series of clinical trials targeting specific patient populations.

2013, July 25: The initial protocol for the first-in-human Phase I clinical trial (NCT01976741)

was documented.[5]

2014, April 5-9: The preclinical profile of BAY 1163877 was first presented at the 105th

Annual Meeting of the American Association for Cancer Research, concurrent with the

initiation of the Phase 1 clinical trial (NCT01976741).[6]
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2017, February 20: Early results from the Phase I study, highlighting the use of an mRNA-

based approach for patient selection in urothelial bladder cancer, were presented.[7]

2018, March 6: A publication detailed the discovery of Rogaratinib through de novo structure-

based design and medicinal chemistry optimization.[2]

2018, May 15: The FORT-2 nonrandomized clinical trial (Phase 1b) was initiated to evaluate

Rogaratinib in combination with atezolizumab.[8]

2020, October: A Phase II trial (NCT04595747) was initiated to study the effect of

Rogaratinib in patients with sarcoma harboring FGFR alterations and in patients with SDH-

deficient gastrointestinal stromal tumors (GIST).[4][9][10][11]

2021, July 16: The FORT-2 clinical trial concluded.[8]

Discontinuation in Certain Indications: The Phase II SAKK 19/18 study in squamous non-

small cell lung cancer was terminated early due to a lack of efficacy. The pivotal Phase II/III

FORT-1 trial in FGFR mRNA-positive urothelial carcinoma was also halted before

progressing to Phase III after an interim analysis showed non-superiority over standard

chemotherapy.[4]

Mechanism of Action and Signaling Pathway
Rogaratinib is a pan-FGFR inhibitor, targeting FGFRs 1, 2, 3, and 4.[1][3] The binding of

Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and

autophosphorylation, activating downstream signaling cascades. Key pathways implicated in

cancer progression that are activated by FGFR signaling include the RAS/MAPK/ERK and

PI3K/AKT pathways.[1] Rogaratinib inhibits these processes by blocking the ATP-binding site of

the FGFR kinase domain.
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Figure 1: Simplified FGFR Signaling Pathway and Mechanism of Action of Rogaratinib.
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Preclinical Evaluation
Rogaratinib has undergone extensive preclinical testing to characterize its potency, selectivity,

and anti-tumor activity.

In Vitro Activity
The inhibitory activity of Rogaratinib was assessed against a panel of kinases and in various

cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Rogaratinib

Target IC50 (nM) Reference

FGFR1 11.2 [12]

FGFR2 <1 [12]

FGFR3 18.5 [12]

FGFR4 201 [12]

VEGFR3/FLT4 127 [12]

Table 2: Anti-proliferative Activity of Rogaratinib in FGFR-addicted Cancer Cell Lines

Cell Line Cancer Type
FGFR
Alteration

GI50 (nM) Reference

H1581 Lung Cancer FGFR1 amplified 36 - 244 [12]

DMS114 Lung Cancer FGFR1 amplified 36 - 244 [12]

In Vivo Efficacy
The anti-tumor efficacy of Rogaratinib was evaluated in several xenograft models.

Table 3: In Vivo Anti-tumor Efficacy of Rogaratinib
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Xenograft
Model

Cancer
Type

FGFR
Alteration

Treatment T/C Ratio Reference

NCI-H716 Colon Cancer
FGFR2

amplified

35 mg/kg,

twice daily
0.17 [1]

NCI-H716 Colon Cancer
FGFR2

amplified

50 mg/kg,

twice daily
0.14 [1]

NCI-H716 Colon Cancer
FGFR2

amplified

65 mg/kg,

twice daily
0.09 [1]

LU299 Lung Cancer
FGFR1

amplified

50 mg/kg,

twice daily

(with

Docetaxel)

- [1]

LXFL1121 Lung Cancer
FGFR1

amplified

50 mg/kg,

twice daily
0.26 [1]

Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of

Rogaratinib are provided below.

KINOMEscan™ Profiling
Objective: To determine the selectivity of Rogaratinib against a large panel of human kinases.

Methodology: The KINOMEscan™ assay is a competition binding assay.[7] A DNA-tagged

kinase is mixed with the test compound (Rogaratinib) and an immobilized, active-site directed

ligand. The amount of kinase that binds to the immobilized ligand is quantified via quantitative

PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the

test compound indicates that the compound is binding to the kinase and preventing its

interaction with the immobilized ligand. Dissociation constants (Kd) are determined by running

the assay with a range of compound concentrations.[7][8]

Cell Viability/Proliferation Assay (CCK-8/MTT)
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Objective: To assess the anti-proliferative effect of Rogaratinib on cancer cell lines.

Methodology:

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000

cells per well and allowed to adhere overnight.[2][6][13]

Compound Treatment: The cells are treated with various concentrations of Rogaratinib or a

vehicle control (DMSO) and incubated for a specified period (e.g., 48-72 hours).[2]

Reagent Addition:

CCK-8: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate

is incubated for 1-4 hours.[2][6][13]

MTT: MTT reagent is added to each well and incubated for a few hours, followed by the

addition of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

Absorbance Measurement: The absorbance is measured using a microplate reader at 450

nm for CCK-8 or 570 nm for MTT.[1][2]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated

control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration

for 50% inhibition) is determined.
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Figure 2: A typical preclinical experimental workflow for a targeted therapy like Rogaratinib.
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In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Rogaratinib in a living organism.

Methodology:

Cell Culture and Preparation: Human cancer cell lines (e.g., NCI-H716) are cultured in

appropriate media. On the day of implantation, cells are harvested, washed, and

resuspended in a suitable vehicle, sometimes mixed with Matrigel to improve tumor take

rate.[12][14]

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent

rejection of the human tumor cells.[14]

Tumor Implantation: A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously

into the flank of each mouse.[12]

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The mice are then randomized into treatment and control groups.[14]

Drug Administration: Rogaratinib is administered orally at various doses and schedules (e.g.,

50 mg/kg, twice daily). The control group receives the vehicle.[1]

Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., 2-3

times per week). The study is terminated when tumors in the control group reach a

predetermined size, and the tumors are excised for further analysis.[12][14]

Data Analysis: The tumor growth inhibition is calculated as the percentage difference in the

mean tumor volume between the treated and control groups (T/C ratio).

Clinical Development and Patient Selection
The clinical development of Rogaratinib has focused on patient populations with tumors

harboring FGFR alterations. A key aspect of the clinical trials has been the use of a biomarker-

driven patient selection strategy.

RNA In Situ Hybridization (RNA-ISH)
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Objective: To identify patients whose tumors overexpress FGFR mRNA, making them more

likely to respond to Rogaratinib.

Methodology:

Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are

deparaffinized and pre-treated to unmask the target RNA.[15]

Probe Hybridization: Target-specific oligonucleotide probes for FGFR mRNA are hybridized

to the tissue sections.[16]

Signal Amplification: A series of amplification steps are performed to enhance the signal from

the hybridized probes.[16]

Detection and Visualization: The amplified signal is detected using a chromogenic or

fluorescent label, allowing for visualization of the mRNA transcripts within the tumor cells

under a microscope.[15][16]

Scoring: The level of FGFR mRNA expression is scored based on the intensity and

distribution of the signal, and a predefined cutoff is used to determine patient eligibility for the

clinical trial.
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Figure 3: Logical workflow for patient selection in Rogaratinib clinical trials based on FGFR
mRNA expression.

Conclusion
BAY1163877 (Rogaratinib) is a well-characterized, potent, and selective pan-FGFR inhibitor.

Preclinical studies demonstrated significant anti-tumor activity in cancer models with FGFR

alterations. The clinical development program for Rogaratinib has provided valuable insights

into the therapeutic potential and challenges of targeting the FGFR pathway, particularly

highlighting the importance of biomarker-driven patient selection. While the development of

Rogaratinib has been discontinued in some indications, the data generated from its

comprehensive preclinical and clinical evaluation continues to contribute to the broader

understanding of FGFR-targeted cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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